molecular formula C13H25ClO2 B049813 Chloromethyl dodecanoate CAS No. 61413-67-0

Chloromethyl dodecanoate

Cat. No. B049813
CAS RN: 61413-67-0
M. Wt: 248.79 g/mol
InChI Key: XCHDYWCWXAASER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to chloromethyl dodecanoate often involves complex chemical reactions. For instance, the synthesis of a novel heterocyclic system, 1-chloromethyl-2,9,10-trioxa-6-aza-silatricyclo-[4,3,3,01,6]dodecane, showcases the intricate steps and conditions necessary for creating complex molecules with chloromethyl groups (Ķemme et al., 1976). These methodologies highlight the diverse strategies employed in the synthesis of chlorinated organic compounds.

Molecular Structure Analysis

Understanding the molecular structure of chloromethyl dodecanoate and related compounds involves detailed X-ray crystallography and molecular modeling studies. Such studies reveal the geometry, molecular packing, and interatomic distances within these molecules, providing insights into their structural properties and potential reactivity patterns (Ķemme et al., 1976).

Chemical Reactions and Properties

Chloromethyl dodecanoate's reactivity can be inferred from related compounds, which undergo various chemical reactions, including chlorination and interactions with sulfur. Such reactions demonstrate the compound's versatility and potential for forming a wide range of derivatives, highlighting its importance in synthetic chemistry and materials science (Balema et al., 1998; Saleh et al., 2016).

Physical Properties Analysis

The physical properties of chloromethyl dodecanoate, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical processes. These properties are typically studied through experimental methods, including differential scanning calorimetry and scanning electron microscopy, to understand the material's behavior under different conditions (Trigui et al., 2014; Wang et al., 2010).

Chemical Properties Analysis

The chemical properties of chloromethyl dodecanoate, such as reactivity with different reagents, stability under various conditions, and potential for further functionalization, are essential for its application in synthetic chemistry. Studies on similar compounds provide insights into these properties, informing the development of new synthetic routes and applications (Balema et al., 1998; Saleh et al., 2016).

Scientific Research Applications

  • Thermal Energy Storage : Dodecanoic acid is explored for latent heat energy storage in solar thermal applications due to its melting transition properties (Desgrosseilliers et al., 2013).

  • Environmental Science : The study of microemulsification of chlorocarbons, including dodecanoic acid, addresses the contamination of aquifers, indicating its role in environmental remediation processes (Baran et al., 1996).

  • Material Science : The synthesis of hydrophobic calcium carbonate using dodecanoic acid demonstrates its utility in producing materials with specific properties, like water repellency (Wang et al., 2010).

  • Agricultural Science : The effect of dodecanoic acid on reducing the colonization of sugar beet by aphids and its impact on virus transmission efficiency in agriculture is a significant area of research (Herrbach, 1987).

  • Chemical Synthesis : The synthesis of dissymmetric Gemini quaternary ammonium salt cationic surfactants, involving dodecanoic acid, highlights its role in the development of surfactants with excellent surface activity (Qun, 2008).

  • Corrosion Science : Dodecanoic acid's role in inhibiting the adhesion of iron-oxidizing bacteria on carbon steel in CO2-containing environments illustrates its importance in industrial applications (Liu et al., 2016).

Safety And Hazards

CMD is classified as a skin corrosive substance (Sub-category 1B) and may cause respiratory irritation (Category 3). It may also cause long-lasting harmful effects to aquatic life (Chronic Category 4) . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .

properties

IUPAC Name

chloromethyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-8-9-10-11-13(15)16-12-14/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHDYWCWXAASER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337603
Record name Chloromethyl laurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromethyl dodecanoate

CAS RN

61413-67-0
Record name Chloromethyl laurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecanoic acid chloromethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
B Gaillard, JS Remy, F Pons, L Lebeau - Pharmaceutical Research, 2020 - Springer
… The prodrugs were obtained through direct O-alkylation of miltefosine, perifosine, and erufosine with various electrophilic reagents (dodecyl triflate, chloromethyl dodecanoate, and 1-…
Number of citations: 5 link.springer.com
IOO Korhonen - Organic mass spectrometry, 1984 - Wiley Online Library
… The relative abundance of the [M-OCH2CI]+ peak decreases with increasing chain length, being 38% (mlz 183) in chloromethyl dodecanoate (66). This fragment is abundant in nearly …
Number of citations: 5 onlinelibrary.wiley.com
P Pierrat, D Kereselidze, P Wehrung, G Zuber… - Pharmaceutical …, 2013 - Springer
Purpose Biolabile cationic lipids were developed for efficient intracellular delivery of DNA and siRNA. Methods The compounds have been designed starting from the membrane lipid …
Number of citations: 12 link.springer.com
M Turek - Organophosphorus Chemistry: Volume 51, 2022 - books.google.com
… These prodrugs were obtained via O-alkylation of antitumor alkylphospholipids with various electrophilic reagents, such as dodecyl triflate, chloromethyl dodecanoate and 1-chloroethyl …
Number of citations: 0 books.google.com
D Rennison, O Laita, S Bova, M Cavalli… - Bioorganic & medicinal …, 2012 - Elsevier
Norbormide [5-(α-hydroxy-α-2-pyridylbenzyl)-7-(α-2-pyridylbenzylidene)-5-norbornene-2,3-dicarboximide] (NRB), an existing but infrequently used rodenticide, is known to be uniquely …
Number of citations: 22 www.sciencedirect.com
B Gaillard, JS Remy, F Pons, L Lebeau - Frontiers in Chemistry, 2020 - frontiersin.org
… This compound (136 mg, 42%) was obtained from miltefosine (200 mg, 0.49 mmol) and chloromethyl dodecanoate (979 mg, 3.94 mmol) according to the general procedure. R f : 0.5 (…
Number of citations: 8 www.frontiersin.org
J Azéma, B Guidetti, M Malet-Martino, R Martino… - Bioorganic & Medicinal …, 2006 - Elsevier
Various alkylcarbonyloxymethyl esters of nalidixic acid ranging from 3 to 15 carbon units in the pro-moiety have been prepared and assessed as potential prodrugs. Their …
Number of citations: 16 www.sciencedirect.com
JR Hilaire - 2019 - digitalcommons.unmc.edu
Antiretroviral therapy (ART) requires lifelong daily dosing to suppress viral replication, restore or maintain immune function and improve quality of life. As an alternative, long-acting (LA) …
Number of citations: 2 digitalcommons.unmc.edu
B Gaillard, C Seguin, JS Remy, F Pons… - … –A European Journal, 2019 - Wiley Online Library
… The crude mixture was directly purified by flash chromatography (PE/Et 2 O 100:0 to 95:5) to provide chloromethyl dodecanoate (2.61 g, 71 %) as a colorless oil. R f =0.6 (PE/Et 2 O 95:5)…
H Choi, D Conole, DJ Atkinson, O Laita… - Chemistry & …, 2016 - Wiley Online Library
… of NRB (0.5 g, 1.0 mmol), chloromethyl dodecanoate 24 (0.5 g, 2.0 mmol), Cs 2 CO 3 (0.39 g, 1.2 mmol), and Et 4 NI (25 mg, 0.1 mmol) in DMF (15 ml) was stirred at rt overnight. The …
Number of citations: 13 onlinelibrary.wiley.com

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